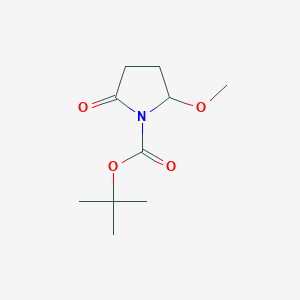
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups, making it a unique structure for studying stereochemistry and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of Substituents: The tert-butyl, methyl, and dimethyl groups can be introduced through alkylation reactions using corresponding alkyl halides.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: As a building block for synthesizing chiral drugs and pharmaceuticals.
Organic Synthesis: As a chiral auxiliary or catalyst in asymmetric synthesis.
Materials Science: In the development of novel polymers and materials with specific properties.
作用機序
The mechanism of action for (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
類似化合物との比較
Similar Compounds
®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate: The enantiomer of the compound, which might have different biological activity.
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine: Lacking the dicarboxylate groups, which could affect its reactivity and applications.
3,4-Dimethylmorpholine: A simpler analog that can be used for comparison in reactivity studies.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
4-O-tert-butyl 3-O-methyl (3S)-2,2-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-7-8-18-13(4,5)9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChIキー |
KPIHQUOWUIQYNL-SECBINFHSA-N |
異性体SMILES |
CC1([C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
正規SMILES |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
